Koninginin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

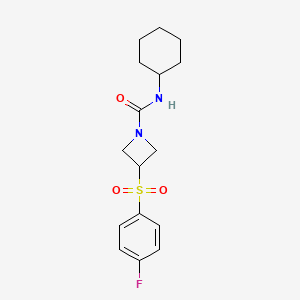

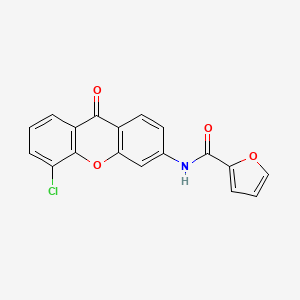

Koninginin A is a novel plant growth regulator isolated from the fungus Trichoderma koningii. It is a ketal compound with the molecular formula C₁₆H₂₈O₄ and a melting point of 80-84°C . This compound has garnered attention due to its ability to weakly inhibit the growth of etiolated wheat coleoptiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Koninginin A is typically isolated from the culture of Trichoderma koningii. The fungus is cultured on shredded wheat in a medium containing Difco mycological broth, yeast extract, and sucrose . After 14 days of incubation at 23°C, the culture is treated with acetone, and the mycelia and substrate are homogenized. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The ethyl acetate fractions are dried and chromatographed on a silica gel column with stepwise elution using benzene, diethyl ether, ethyl acetate, acetone, and acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar isolation and purification techniques but on a larger scale. The process involves optimizing the culture conditions and scaling up the fermentation and extraction procedures to ensure a consistent yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Koninginin A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products:

Applications De Recherche Scientifique

Koninginin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying ketal structures and their reactivity.

Biology: this compound is used to investigate plant growth regulation and its effects on different plant species.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: this compound is utilized in the agricultural industry as a biocontrol agent to protect crops from pathogens

Mécanisme D'action

Koninginin A exerts its effects by inhibiting the growth of etiolated wheat coleoptiles. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with specific enzymes or signaling pathways that regulate plant growth .

Comparaison Avec Des Composés Similaires

Koninginin A is part of a family of compounds produced by the Trichoderma genus. Similar compounds include Koninginin B, Koninginin C, and Koningipyridines A and B . These compounds share structural similarities but differ in their biological activities and specific applications.

Propriétés

IUPAC Name |

10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGOAVPCDIMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea](/img/structure/B2541211.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)

![3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2541219.png)

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)